molecular formula C21H20O6 B3757082 4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methoxyphenoxy)butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methoxyphenoxy)butanoate

Cat. No.: B3757082
M. Wt: 368.4 g/mol
InChI Key: QFZVXFMQLBEXAK-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methoxyphenoxy)butanoate” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, also known as a benzopyrone structure .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 2H-chromen-2-one (coumarin) core, with a 4-methyl group attached to the 2-oxo position, and a 4-(4-methoxyphenoxy)butanoate group attached to the 7-yl position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Coumarin derivatives can undergo a variety of reactions, including pericyclic reactions, electrophilic substitutions, and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Many coumarin derivatives exhibit biological activity, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve exploring its potential biological activities, developing methods for its synthesis, and studying its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-(4-methoxyphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-14-12-21(23)27-19-13-17(9-10-18(14)19)26-20(22)4-3-11-25-16-7-5-15(24-2)6-8-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVXFMQLBEXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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